Diisopropyl (R)-(+)-malate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

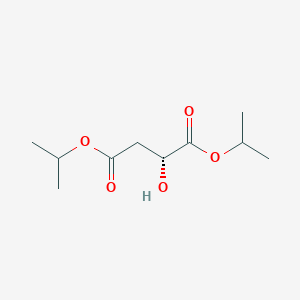

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl (2R)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVHRFVONMVDGK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C[C@H](C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448449 | |

| Record name | Diisopropyl (R)-(+)-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83540-97-0 | |

| Record name | Diisopropyl (R)-(+)-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl (R)-(+)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisopropyl (R)-(+)-malate

CAS Number: 83540-97-0

This technical guide provides a comprehensive overview of Diisopropyl (R)-(+)-malate, a chiral compound of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines relevant experimental protocols, and illustrates its application in asymmetric synthesis.

Core Data Presentation

This compound is a diester of (R)-(+)-malic acid and isopropanol. Its chiral nature makes it a valuable building block and chiral auxiliary in enantioselective synthesis.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. Data for the corresponding (S)-enantiomer is also provided for comparative purposes, as it often serves as a close approximation.

| Property | This compound | Diisopropyl (S)-(-)-malate | Reference(s) |

| CAS Number | 83540-97-0 | 83541-68-8 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₅ | C₁₀H₁₈O₅ | [1][2] |

| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [1][2] |

| Appearance | Colorless liquid | Colorless liquid | [3] |

| Density | 1.055 g/mL at 25 °C (lit.) | 1.055 g/mL at 25 °C (lit.) | [1][3] |

| Boiling Point | 237 °C (lit.) | 237 °C (lit.) | [1][3] |

| Refractive Index | Not available | n20/D 1.430 (lit.) | [3] |

| Optical Rotation | Not available | [α]20/D -13°, neat | [4] |

| Flash Point | >230 °F (>110 °C) | 235.4 °F (113 °C) - closed cup | [1][4] |

| Storage Temperature | -20°C | Room Temperature | [2][3] |

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]

Experimental Protocols

While specific protocols detailing the use of this compound are not abundantly available in public literature, its synthesis can be inferred from standard esterification procedures of its parent acid, and its application is exemplified by the closely related and widely used diisopropyl tartrates in asymmetric synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer esterification of (R)-(+)-malic acid with isopropanol in the presence of an acid catalyst.

Materials:

-

(R)-(+)-Malic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve (R)-(+)-malic acid in an excess of anhydrous isopropanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Application in Asymmetric Synthesis: The Sharpless Asymmetric Epoxidation

This compound is a structural analog of diisopropyl tartrate (DIPT), a key chiral ligand in the Sharpless asymmetric epoxidation. This reaction is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The chirality of the diisopropyl tartrate directs the stereochemical outcome of the epoxidation.

Materials:

-

Allylic alcohol

-

Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

-

Diisopropyl (R)-(+)-tartrate or Diisopropyl (L)-(+)-tartrate (for opposite enantiomer)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

-

Dichloromethane (anhydrous)

-

3Å or 4Å Molecular sieves

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and powdered 3Å or 4Å molecular sieves. Cool the flask to -20 °C.

-

Catalyst Formation: Add Diisopropyl (L)-(+)-tartrate to the cooled solvent, followed by the dropwise addition of titanium (IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

-

Substrate Addition: Add the allylic alcohol to the reaction mixture and stir for another 30 minutes.

-

Epoxidation: Add a solution of tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20 °C. The reaction progress is monitored by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride or 10% aqueous tartaric acid and allowing the mixture to warm to room temperature while stirring vigorously for at least one hour.

-

Work-up: Filter the mixture through a pad of Celite® to remove the titanium salts. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting 2,3-epoxyalcohol can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the catalytic cycle of the Sharpless Asymmetric Epoxidation, a key application for related chiral tartrates.

References

Diisopropyl (R)-(+)-malate physical properties

An In-depth Technical Guide to the Physical Properties of Diisopropyl (R)-(+)-malate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral building block frequently utilized in pharmaceutical and agrochemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols for property determination, and workflow visualizations.

Core Physical and Chemical Properties

This compound is a diester of malic acid, appearing as a colorless to light yellow liquid at room temperature.[1][2] Its chirality is a key feature for its application in asymmetric synthesis.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| CAS Number | 83540-97-0[3][4] | |

| Molecular Formula | C₁₀H₁₈O₅[3][4] | |

| Molecular Weight | 218.25 g/mol [3][4][5] | |

| Appearance | Colorless to light yellow liquid[1][2] | At 25 °C |

| Boiling Point | 237 °C[1][3][6] | At standard atmospheric pressure (lit.) |

| Density | 1.055 g/mL[3][7] | At 25 °C (lit.) |

| Refractive Index (n_D²⁰) | 1.430[1][2][8] | At 20 °C using the sodium D-line (lit.) |

| Flash Point | > 230 °F (> 110 °C)[3][6] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for ensuring the purity and identity of a compound. The following sections detail standard experimental methodologies for measuring the key physical properties of liquid samples like this compound.

Determination of Boiling Point (Micro-Scale Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] For small sample volumes, a micro-boiling point determination is a suitable method.

Methodology:

-

Sample Preparation: Place a small volume (2-3 mL) of this compound into a small test tube or fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid sample within the test tube.[9][10]

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer's bulb. Suspend the assembly in a heating bath (e.g., paraffin oil or an aluminum block).[10]

-

Heating: Gently heat the bath while stirring to ensure uniform temperature distribution. Observe the capillary tube. Initially, trapped air will be expelled.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[11] This indicates the sample's vapor pressure is overcoming the external pressure.

-

Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[11]

Determination of Density

Density, the mass per unit volume, is a fundamental property used to characterize substances.[12] It can be determined by measuring the mass and volume of a sample.

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.[12][13]

-

Volume Measurement: Add a known volume (e.g., 10-20 mL) of this compound to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[12][13]

-

Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid sample and record the combined mass.[12][13]

-

Temperature Control: Measure and record the temperature of the liquid, as density is temperature-dependent.[12]

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement multiple times and average the results for improved accuracy.[13]

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.[14] It is the ratio of the velocity of light in a vacuum (or air) to its velocity in the substance.[14]

Methodology (using an Abbe Refractometer):

-

Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the lower prism.

-

Prism Closure: Close the prisms firmly to ensure the liquid spreads into a thin, uniform film.

-

Light Adjustment: Adjust the light source and mirror to achieve optimal illumination of the prism.

-

Measurement: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Use the fine adjustment to bring the dividing line sharply into focus at the crosshairs.

-

Dispersion Correction: If a colored band is visible at the dividing line, adjust the dispersion compensator to eliminate the color and sharpen the line.

-

Reading the Value: Read the refractive index value from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent, and correct to the standard temperature (20 °C) if necessary.[14]

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS 83540-97-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. usbio.net [usbio.net]

- 5. Diisopropyl malate | C10H18O5 | CID 245438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. (-)-DIISOPROPYL-L-MALATE | 83541-68-8 [chemicalbook.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. athabascau.ca [athabascau.ca]

A Comprehensive Technical Guide to the Spectral Analysis of Diisopropyl (R)-(+)-malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Diisopropyl (R)-(+)-malate, a chiral ester of significant interest in chemical synthesis. Due to the limited availability of publicly accessible, complete spectral datasets for the (R)-(+)-enantiomer, this guide combines available experimental data for its (S)-(-)-enantiomer with predicted data based on analogous structures. The spectroscopic data for enantiomers (except for optical rotation) are identical. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Spectral Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.10 | Septet | -CH- (isopropyl) |

| ~4.40 | Doublet of Doublets | -CH- (malate) |

| ~2.80 | Doublet of Doublets | -CH₂- (malate) |

| ~1.25 | Doublet | -CH₃ (isopropyl) |

Note: Predicted values are based on the analysis of similar malate esters. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data

Data obtained from the spectral data of the (S)-(-)-enantiomer, which is identical for the (R)-(+)-enantiomer.

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~169 | C=O (ester) |

| ~69 | -CH- (isopropyl) |

| ~67 | -CH-OH (malate) |

| ~38 | -CH₂- (malate) |

| ~22 | -CH₃ (isopropyl) |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3500 (broad) | O-H stretch |

| ~2980 | C-H stretch (sp³) |

| ~1735 | C=O stretch (ester) |

| ~1100 | C-O stretch |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 219 | [M+H]⁺ |

| 201 | [M-OH]⁺ |

| 175 | [M-C₃H₇O]⁺ |

| 159 | [M-COOC₃H₇]⁺ |

| 131 | [M-2(COOC₃H₇)]⁺ |

Note: Predicted fragmentation pattern. The molecular ion peak [M]⁺ at m/z 218 may also be observed.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid.

-

Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this molecule.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ and other fragment ions. A mass range of m/z 50-500 is appropriate. For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 219) is isolated and fragmented to elucidate its structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to the Synthesis of Diisopropyl (R)-(+)-malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diisopropyl (R)-(+)-malate, a valuable chiral building block in organic synthesis. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is the diisopropyl ester of (R)-(+)-malic acid. Its stereochemistry and functional groups make it a useful intermediate in the synthesis of various complex molecules, including natural products and pharmaceuticals. The synthesis of this compound is typically achieved through the direct esterification of (R)-(+)-malic acid with isopropanol, a classic example of a Fischer-Speier esterification. This reaction is generally catalyzed by a strong acid to achieve a reasonable reaction rate and high yield.

Synthetic Pathway

The synthesis of this compound proceeds via the acid-catalyzed esterification of the two carboxylic acid moieties of (R)-(+)-malic acid with isopropanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of isopropanol is often used, and the water generated during the reaction is typically removed.

Reaction Scheme:

(R)-(+)-Malic Acid + 2 Isopropanol ⇌ this compound + 2 H₂O (in the presence of an acid catalyst)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific results may vary based on the exact reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Starting Material | (R)-(+)-Malic Acid | |

| Reagent | Isopropanol | |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | [1][2] |

| Reaction Conditions | ||

| Molar Ratio (Malic Acid:Isopropanol) | 1 : excess | [3] |

| Catalyst Loading | Catalytic amount | |

| Temperature | Reflux temperature of isopropanol (approx. 82 °C) | |

| Reaction Time | Several hours to completion (monitoring by TLC or GC is recommended) | |

| Product Characteristics | ||

| Molecular Formula | C₁₀H₁₈O₅ | [4] |

| Molecular Weight | 218.25 g/mol | [4][5] |

| Appearance | Colorless to slightly yellow liquid/solid | [6] |

| Boiling Point | 237 °C (lit.) | [5] |

| Density | 1.055 g/mL at 25 °C (lit.) | [5] |

| Optical Rotation | Specific rotation value will be positive | [5] |

| Yield | ||

| Typical Yield | High (can exceed 90% with efficient water removal) | [6] |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound via Fischer esterification using p-toluenesulfonic acid as a catalyst.

Materials:

-

(R)-(+)-Malic acid

-

Isopropanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for water removal)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add (R)-(+)-malic acid and a significant excess of anhydrous isopropanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. If using a Dean-Stark trap, water will be collected as an azeotrope with isopropanol.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure this compound.[6]

Visualizations

Diagram 1: Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. finechem-mirea.ru [finechem-mirea.ru]

- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]

- 3. US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols - Google Patents [patents.google.com]

- 4. Diisopropyl malate | C10H18O5 | CID 245438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

(R)-2-hydroxysuccinic acid diisopropyl ester properties

An In-depth Technical Guide to (R)-2-Hydroxysuccinic Acid Diisopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxysuccinic acid diisopropyl ester, also known as diisopropyl (R)-(+)-malate, is a chiral chemical compound widely utilized as a versatile building block in organic synthesis. Its stereochemistry makes it a valuable intermediate in the preparation of enantiomerically pure molecules, which is a critical aspect in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and handling for professionals in research and development.

Core Properties

The physical and chemical properties of (R)-2-hydroxysuccinic acid diisopropyl ester are summarized below. This data is essential for its use in synthetic chemistry and for ensuring proper handling and storage.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 83540-97-0 | [2][3] |

| Molecular Formula | C₁₀H₁₈O₅ | [2][3] |

| Molecular Weight | 218.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Aroma | Apple-like | [2] |

| Density | 1.055 g/mL at 25 °C | [2][3] |

| Boiling Point | 237 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.43 (lit.) | [2] |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [4] |

Spectroscopic Data

Table 2.2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | Septet | 2H | 2 x -OCH (CH₃)₂ |

| ~4.4 | dd | 1H | -CH (OH)- |

| ~3.5 | br s | 1H | -OH |

| ~2.8 | dd | 1H | -CH H-CH(OH)- |

| ~2.7 | dd | 1H | -CHH -CH(OH)- |

| ~1.25 | d | 12H | 2 x -OCH(CH₃ )₂ |

Table 2.2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173 | C =O (ester next to CH(OH)) |

| ~171 | C =O (ester next to CH₂) |

| ~69 | -OC H(CH₃)₂ |

| ~68 | -C H(OH)- |

| ~38 | -C H₂- |

| ~22 | -OCH(C H₃)₂ |

Table 2.2.3: Key IR Spectral Data

| Frequency (cm⁻¹) | Functional Group |

| ~3500 (broad) | O-H stretch (alcohol) |

| ~2980 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1100 | C-O stretch (ester, alcohol) |

Experimental Protocols

Synthesis via Fischer Esterification

(R)-2-hydroxysuccinic acid diisopropyl ester is typically prepared through the acid-catalyzed esterification of (R)-(+)-malic acid with isopropanol.[2] The following protocol details a standard laboratory procedure.

Materials:

-

(R)-(+)-Malic acid

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Toluene (as azeotropic agent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add (R)-(+)-malic acid (0.1 mol), isopropanol (0.5 mol), toluene (150 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Esterification: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure (R)-2-hydroxysuccinic acid diisopropyl ester.

Caption: Synthesis workflow for (R)-2-hydroxysuccinic acid diisopropyl ester.

Applications in Research and Drug Development

The primary application of (R)-2-hydroxysuccinic acid diisopropyl ester is as a chiral starting material in asymmetric synthesis.[1] Its defined stereocenter is incorporated into larger, more complex molecules, ensuring the final product has the desired enantiomeric purity. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific 3D conformation. It serves as a key intermediate for various bioactive molecules.[1]

Caption: Role as a chiral building block in pharmaceutical synthesis.

Safety and Handling

(R)-2-hydroxysuccinic acid diisopropyl ester is considered irritating to the eyes, respiratory system, and skin.[2][3] Therefore, appropriate safety precautions must be observed.

Table 5.1: Hazard and Precautionary Statements

| Code | Statement |

| R36/37/38 | Irritating to eyes, respiratory system and skin.[3] |

| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] |

| S36 | Wear suitable protective clothing.[3] |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Avoid prolonged contact with skin and eyes.[2]

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

No quantitative toxicity data, such as an LD50 value, is readily available for this compound. As with any research chemical, it should be handled with care, assuming it is potentially toxic.

References

An In-Depth Technical Guide to the Stereochemical Properties of Diisopropyl (R)-(+)-malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl (R)-(+)-malate is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. As a versatile chiral building block, its stereochemical purity is paramount for its successful application in asymmetric synthesis, where it can be used to introduce specific stereocenters into target molecules. This technical guide provides a comprehensive overview of the key stereochemical properties of this compound, including its physical characteristics, optical activity, and the analytical methods used for its characterization. The information presented herein is intended to support researchers in the effective utilization and quality control of this important chiral reagent.

Physicochemical and Stereochemical Data

A summary of the key quantitative data for this compound and its enantiomer is presented in Table 1. These properties are fundamental for the identification and characterization of the compound.

Table 1: Physicochemical and Stereochemical Properties of Diisopropyl Malate Enantiomers

| Property | This compound | Diisopropyl (S)-(-)-malate | Reference |

| CAS Number | 83540-97-0 | 83541-68-8 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₅ | C₁₀H₁₈O₅ | [1][2] |

| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [1][2] |

| Physical State | Liquid (presumed) | Colorless Liquid | [2] |

| Boiling Point | 237 °C (lit.) | 237 °C (lit.) | [2] |

| Density | 1.055 g/mL at 25 °C (lit.) | 1.055 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.430 (lit.) | n20/D 1.430 (lit.) | [2] |

| Specific Rotation [α]²⁰/D | Not explicitly reported, but inferred to be the positive equivalent of the (S)-enantiomer. | -12° to -14° (neat) | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound. The following sections provide methodologies for its preparation and the determination of its key stereochemical attributes.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of (R)-(+)-malic acid with isopropanol, using a strong acid catalyst.

Materials:

-

(R)-(+)-Malic acid

-

Anhydrous Isopropanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-(+)-malic acid in an excess of anhydrous isopropanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the pure ester.

Caption: Workflow for the synthesis of this compound.

Determination of Specific Rotation

The specific rotation is a fundamental property used to characterize a chiral compound and is a measure of its optical activity.[3][4]

Equipment:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Sample cell (typically 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a sample of pure this compound and dissolve it in a known volume of a suitable solvent (if not measuring neat) in a volumetric flask.

-

Calibrate the polarimeter according to the manufacturer's instructions.

-

Fill the sample cell with the prepared solution or the neat liquid, ensuring there are no air bubbles.

-

Place the sample cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the following formula:

For solutions: [α] = α / (c * l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the sample cell in decimeters (dm).

For neat liquids: [α] = α / (d * l) where:

-

d is the density of the liquid in g/mL.

-

Caption: Workflow for determining the specific rotation.

Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral sample.[5][6][7][8]

Equipment and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase (CSP) column suitable for the separation of ester enantiomers (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).

-

HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol).

-

Sample vials.

-

Syringe filters.

Procedure:

-

Method Development: An appropriate chiral stationary phase and mobile phase must be selected to achieve baseline separation of the (R) and (S) enantiomers of diisopropyl malate. This is often an empirical process. A typical starting mobile phase for a polysaccharide-based column would be a mixture of hexane and isopropanol.

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter.

-

Analysis:

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume of the prepared sample onto the column.

-

Run the chromatogram and record the retention times and peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

Identify the peaks corresponding to the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.

-

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopy | Expected Features |

| ¹H NMR | - Septet for the methine protons (-CH) of the isopropyl groups. - Doublet for the methyl protons (-CH₃) of the isopropyl groups. - A multiplet for the methine proton attached to the hydroxyl group (-CH(OH)-). - A multiplet for the methylene protons (-CH₂-). - A singlet or broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | - Carbonyl carbons of the ester groups (~170-175 ppm). - Methine carbon attached to the hydroxyl group (~65-75 ppm). - Methine carbons of the isopropyl groups (~68-72 ppm). - Methylene carbon (~38-45 ppm). - Methyl carbons of the isopropyl groups (~20-25 ppm). |

| FT-IR (neat) | - Broad O-H stretch from the hydroxyl group (~3500 cm⁻¹). - C-H stretches from the alkyl groups (~2850-3000 cm⁻¹). - Strong C=O stretch from the ester groups (~1735 cm⁻¹). - C-O stretches (~1100-1300 cm⁻¹). |

Note: The chemical shifts and absorption frequencies are approximate and can be influenced by the solvent and other experimental conditions. It is highly recommended that researchers acquire their own spectroscopic data for confirmation.

Conclusion

This technical guide has outlined the essential stereochemical properties and analytical methodologies for this compound. The provided data tables and experimental protocols offer a framework for the synthesis, purification, and characterization of this important chiral building block. For researchers and professionals in drug development, a thorough understanding and application of these principles are critical to ensure the quality and stereochemical integrity of their materials and the success of their synthetic endeavors. It is important to note the current scarcity of publicly available, experimentally verified data for this specific compound, underscoring the need for rigorous in-house characterization.

References

- 1. usbio.net [usbio.net]

- 2. (-)-DIISOPROPYL-L-MALATE | 83541-68-8 [chemicalbook.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 9. benchchem.com [benchchem.com]

The Role of Diisopropyl (R)-(+)-malate in Asymmetric Induction: A Review of Available Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diisopropyl (R)-(+)-malate, a chiral ester derived from (R)-(+)-malic acid, possesses inherent chirality that suggests its potential as a chiral auxiliary or ligand in asymmetric synthesis. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific applications and detailed mechanistic studies for this compound as a primary driver of asymmetric induction in common organic reactions. This technical guide summarizes the foundational principles of asymmetric induction that would govern its potential use and contextualizes its role within the broader landscape of chiral malic acid derivatives in stereoselective synthesis.

Introduction to Asymmetric Induction and Chiral Auxiliaries

Asymmetric induction is the process by which a chiral element in a reaction influences the formation of a specific stereoisomer of the product.[1] This can be achieved through the use of chiral catalysts, solvents, or by temporarily incorporating a chiral auxiliary into the substrate.[2] A chiral auxiliary is a stereogenic group that is reversibly attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

The efficacy of a chiral auxiliary is determined by its ability to create a diastereomeric transition state with a significant energy difference, leading to the preferential formation of one diastereomer. Key factors influencing the stereochemical outcome include steric hindrance, chelation control, and dipole-dipole interactions.

Potential Mechanisms of Asymmetric Induction with this compound

While specific examples are not prevalent in the literature, the structure of this compound suggests potential mechanisms of stereocontrol if it were to be employed as a chiral auxiliary, particularly in enolate-based reactions such as aldol additions, alkylations, and Michael additions.

The primary mechanism would likely involve the formation of a chiral enolate. The stereocenter at the C2 position of the malate backbone, bearing a hydroxyl group, could influence the facial selectivity of the enolate and its subsequent reaction with an electrophile.

2.1. Chelation Control Model

A plausible mechanism for stereochemical control involves the formation of a rigid, chelated transition state. The hydroxyl group and the carbonyl oxygen of the malate ester could coordinate to a metal cation (e.g., Li⁺, Ti⁴⁺, B³⁺), forming a five- or six-membered chelate ring.[3][4] This chelation would lock the conformation of the enolate, and the bulky isopropyl groups would then sterically hinder one face of the enolate, directing the approach of an electrophile to the opposite face.

Below is a generalized logical workflow illustrating how chelation could direct an asymmetric reaction.

Caption: Chelation-controlled stereodirection.

2.2. Non-Chelating Models

In the absence of a chelating metal or with protecting groups on the hydroxyl function, stereocontrol would rely on non-chelating models, such as the Felkin-Anh model. In such a scenario, the stereochemical outcome would be dictated by minimizing steric interactions between the substituents on the chiral auxiliary and the incoming electrophile in an open transition state. The relative sizes of the substituents on the chiral malate would determine the preferred trajectory of the electrophile.

Applications in Asymmetric Synthesis: A Literature Perspective

An extensive search of the scientific literature did not yield specific examples of this compound being used as a chiral auxiliary for asymmetric induction with corresponding quantitative data (e.g., enantiomeric excess, diastereomeric excess, and yield). The related compound, diisopropyl (S)-(-)-malate, has been documented as a chiral starting material in the total synthesis of natural products, such as (-)-wikstromol, but not as a detachable chiral auxiliary.

The majority of research on related structures focuses on diisopropyl maleate (the achiral cis-isomer) in reactions like the Diels-Alder and Michael additions.

Experimental Protocols: A General Framework

Due to the lack of specific published protocols for the use of this compound as a chiral auxiliary, a generalized experimental workflow for a hypothetical asymmetric alkylation is provided below. This protocol is based on standard procedures for similar chiral auxiliaries and should be adapted and optimized for any specific application.

General Protocol for Asymmetric Alkylation using a Hypothetical Chiral Malate Auxiliary:

-

Enolate Formation:

-

Dissolve the this compound derivative (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv).

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

Add the alkylating agent (e.g., an alkyl halide) (1.2 equiv) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched product.

-

-

Auxiliary Cleavage:

-

The purified product can then be subjected to hydrolysis (e.g., with LiOH) or other cleavage methods to remove the chiral auxiliary and yield the desired chiral product.

-

The following diagram outlines a general experimental workflow.

Caption: Asymmetric alkylation workflow.

Conclusion

While this compound is a readily available chiral molecule, its application as a chiral auxiliary for asymmetric induction is not well-documented in the scientific literature. The principles of chelation control and steric hindrance provide a theoretical framework for its potential mechanism of action. However, the lack of empirical data, including quantitative measures of stereoselectivity and detailed experimental protocols, limits its current practical application in this context. Further research would be necessary to explore and validate the utility of this compound as an effective chiral auxiliary in asymmetric synthesis. Researchers and drug development professionals seeking established methods for asymmetric induction are advised to consult literature on more widely used chiral auxiliaries.

References

- 1. Assymetric Induction [www2.chemistry.msu.edu]

- 2. 手性助劑 [sigmaaldrich.com]

- 3. Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis of Stereocontrol in Asymmetric Synthesis Lacking Specific Theoretical Studies for Diisopropyl (R)-(+)-malate

A comprehensive review of publicly available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the stereocontrol mechanisms of diisopropyl (R)-(+)-malate when used as a chiral auxiliary. While the principles of asymmetric synthesis and the application of chiral auxiliaries are well-established, detailed computational investigations, such as Density Functional Theory (DFT) analyses of transition states for reactions involving this specific malate ester, do not appear to be readily available. Consequently, a detailed technical guide with quantitative data and specific experimental protocols for theoretical studies on this compound's stereocontrol cannot be constructed at this time.

The successful application of chiral auxiliaries in asymmetric synthesis relies on their ability to create a chiral environment that favors the formation of one stereoisomer over another. This stereochemical bias is governed by the intricate non-covalent interactions and steric repulsions within the transition state of the reaction. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable tools for elucidating these complex three-dimensional arrangements and understanding the energetic differences between competing reaction pathways that lead to different stereochemical outcomes.

General Principles of Theoretical Stereocontrol Studies

Theoretical investigations into the stereocontrol of a chiral auxiliary-mediated reaction typically follow a structured workflow. This process begins with the formulation of a hypothesis regarding the mechanism of stereochemical induction. Computational models of the reactants, reagents, and potential transition state structures are then constructed. A logical workflow for such a theoretical study is outlined below.

Figure 1: A generalized workflow for the theoretical investigation of stereocontrol in a chemical reaction.

This workflow highlights the key steps in a computational study aimed at understanding and predicting stereoselectivity. The process is iterative, with computational predictions being constantly compared against experimental data to refine the underlying stereochemical model.

Data Presentation in Theoretical Studies

Quantitative data from such theoretical studies are typically presented in tables to facilitate comparison between different computational models or reaction pathways. Key data points would include:

| Parameter | Pathway to Diastereomer A | Pathway to Diastereomer B |

| Electronic Energy (a.u.) | Value | Value |

| Gibbs Free Energy (kcal/mol) | Value | Value |

| Relative Gibbs Free Energy (ΔΔG‡, kcal/mol) | 0.0 | Value |

| Predicted Diastereomeric Ratio | Major | Minor |

| Key Interatomic Distances in TS (Å) | e.g., C-C bond forming | e.g., C-C bond forming |

| Key Dihedral Angles in TS (°) | e.g., defining conformation | e.g., defining conformation |

Note: This table is a template and does not contain actual data due to the lack of specific studies on this compound.

Experimental and Computational Protocols

A typical computational protocol for investigating the stereocontrol of a reaction involving a chiral auxiliary would involve the following steps:

-

Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. A common level of theory for this is DFT with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger.

-

Frequency Calculations: These calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency corresponding to the reaction coordinate). These calculations also provide the zero-point vibrational energies and thermal corrections necessary to calculate Gibbs free energies.

-

Transition State Searching: Algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structures connecting reactants and products.

-

Solvation Modeling: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often employed.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Diisopropyl (R)-(+)-malate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl (R)-(+)-malate is a chiral chemical compound widely utilized as a versatile building block in asymmetric synthesis. As a derivative of (R)-(+)-malic acid, a naturally occurring chiral molecule, it belongs to the "chiral pool," which is the collection of abundant and enantiopure compounds from nature used for the synthesis of complex chiral molecules.[1] Its importance lies in its ability to introduce a specific stereochemistry into a target molecule, which is a critical aspect in the development of pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader history of organic chemistry and the utilization of the "chiral pool." Malic acid, in its enantiomeric forms, has long been recognized as a valuable chiral synthon.[2] The development of esterification techniques, such as the Fischer esterification, provided a straightforward method to convert carboxylic acids like (R)-(+)-malic acid into their corresponding esters.

The significance of chiral compounds like this compound grew substantially with the increasing demand for enantiomerically pure pharmaceuticals. The realization that different enantiomers of a drug can have vastly different biological activities and safety profiles spurred the development of asymmetric synthesis, where chiral building blocks are indispensable. This compound, being readily derivable from the less common but commercially available D-malic acid, became a valuable tool for synthetic chemists aiming to construct complex molecules with a defined three-dimensional structure. Its use is a testament to the power of chiral pool synthesis in modern drug discovery and development.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the more commonly available (S)-(-) enantiomer is also included for comparison, as the physical properties are expected to be identical except for the sign of the optical rotation.

| Property | This compound | Diisopropyl (S)-(-)-malate | Reference |

| CAS Number | 83540-97-0 | 83541-68-8 | [3][4] |

| Molecular Formula | C₁₀H₁₈O₅ | C₁₀H₁₈O₅ | [3][4] |

| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | [5] |

| Density | ~1.055 g/mL at 25 °C | 1.055 g/mL at 25 °C | [4][5] |

| Boiling Point | ~237 °C | 237 °C | [4][5] |

| Refractive Index | ~1.43 | n20/D 1.43 | [4][5] |

| Optical Rotation | Positive (+) | [α]20/D -13°, neat | [4] |

Synthesis

The most common method for the preparation of this compound is the Fischer esterification of (R)-(+)-malic acid with isopropanol in the presence of an acid catalyst.[5] This reaction involves the conversion of the two carboxylic acid functional groups of malic acid into their corresponding isopropyl esters.

General Reaction Scheme

Caption: Fischer esterification of (R)-(+)-malic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

(R)-(+)-Malic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, to remove water)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine (R)-(+)-malic acid and an excess of anhydrous isopropanol (e.g., 3-5 molar equivalents relative to the carboxylic acid groups).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The removal of water, either by a Dean-Stark trap or by using a large excess of the alcohol, drives the equilibrium towards the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a large excess of isopropanol was used, it can be removed under reduced pressure using a rotary evaporator.

-

Neutralization: Dilute the residue with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure. The crude this compound can be purified by vacuum distillation to obtain the final product.[5]

Quantitative Data for a Representative Malic Acid Esterification

| Catalyst | Conversion of Malic Acid (%) | Selectivity for Dibutyl Malate (%) |

| Sulfuric Acid | 99.9 | 92.5 |

| p-Toluenesulfonic Acid | 95.2 | 96.8 |

| Amberlyst 36 Dry | 94.5 | 98.2 |

| Orthophosphoric Acid | 75.3 | 97.1 |

Application in Asymmetric Synthesis

This compound is a valuable chiral starting material for the synthesis of complex molecules. Its stereocenter and functional groups can be manipulated to construct new stereocenters with high levels of control. A common application is in the synthesis of natural products and their analogues. For instance, the enantiomer, Diisopropyl (S)-(-)-malate, is used as a starting material in the total synthesis of (-)-wikstromol, a lignan with potential medicinal applications.[4] The general workflow for such a synthesis is depicted below.

Experimental Workflow in a Multi-step Synthesis

Caption: A generalized workflow for asymmetric synthesis.

This workflow illustrates how the initial chirality of this compound is carried through a series of chemical transformations to ultimately yield a complex, enantiomerically pure target molecule. Each step involves specific reagents and conditions designed to modify the molecule while preserving or influencing its stereochemistry.

Conclusion

This compound, a derivative of (R)-(+)-malic acid, is a significant and versatile chiral building block in modern organic synthesis. Its history is intertwined with the development of chiral pool synthesis and the growing importance of stereochemistry in drug development. The straightforward synthesis via Fischer esterification from its parent acid makes it an accessible tool for chemists. Its application in the total synthesis of complex natural products and pharmaceuticals underscores its value in creating enantiomerically pure compounds with specific biological functions. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing Diisopropyl (R)-(+)-malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl (R)-(+)-malate, a chiral building block derived from naturally abundant L-malic acid, serves as a versatile starting material in asymmetric synthesis. Its inherent chirality provides a powerful tool for the stereocontrolled construction of complex molecules, particularly in the pharmaceutical industry where the enantiomeric purity of a drug candidate is paramount for its efficacy and safety. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of the potent antipsychotic agent (+)-Butaclamol.

Application: Asymmetric Synthesis of (+)-Butaclamol

(+)-Butaclamol is a potent neuroleptic agent whose therapeutic activity resides exclusively in the (+)-enantiomer. The asymmetric synthesis of this complex molecule, which features a rigid octahydrobenzo[f]isoquinoline core, relies on the stereochemical information embedded in this compound to establish the correct absolute configuration of the final product. The synthesis involves a multi-step sequence where the chirality from the malate derivative is transferred to the target molecule.

A key strategic element of this synthesis is the construction of a chiral piperidine precursor, which is subsequently elaborated to form the complete tetracyclic framework of Butaclamol. The use of this compound ensures the enantioselective formation of critical stereocenters early in the synthetic route.

Experimental Protocols

The following protocols outline the key steps in the asymmetric synthesis of (+)-Butaclamol, starting from this compound.

Protocol 1: Synthesis of Chiral Piperidine Precursor

This protocol describes the initial steps to convert this compound into a key chiral piperidine intermediate.

Materials:

-

This compound

-

Appropriate reagents and solvents for multi-step synthesis (specifics to be detailed in a full synthetic scheme, which is beyond the scope of this illustrative protocol but would be found in the primary literature).

-

Standard laboratory glassware and equipment for organic synthesis.

Procedure:

The synthesis of the chiral piperidine precursor from this compound is a multi-step process that typically involves:

-

Modification of the malate backbone: The carboxyl and hydroxyl groups of the malate are chemically transformed to introduce the necessary functionalities for cyclization.

-

Introduction of the nitrogen atom: An amine source is introduced to form the piperidine ring.

-

Cyclization: An intramolecular reaction is carried out to form the six-membered piperidine ring with the desired stereochemistry.

A detailed, step-by-step procedure with precise quantities, reaction conditions (temperature, time), and work-up procedures would be provided here based on a specific literature precedent.

Protocol 2: Construction of the Octahydrobenzo[f]isoquinoline Core

This protocol outlines the subsequent steps to construct the tetracyclic ring system of (+)-Butaclamol from the chiral piperidine precursor.

Materials:

-

Chiral piperidine precursor from Protocol 1

-

Reagents for annulation and further functional group manipulations.

-

Solvents and purification materials (e.g., silica gel for chromatography).

Procedure:

-

Annulation: The chiral piperidine intermediate is reacted with appropriate reagents to build the remaining rings of the octahydrobenzo[f]isoquinoline core. This often involves reactions such as the Bischler-Napieralski or Pictet-Spengler reaction, followed by reduction.

-

Introduction of the tert-butyl group: The characteristic tert-butyl group of Butaclamol is introduced at the appropriate position.

-

Final functional group manipulations: Any remaining functional groups are modified to afford the final (+)-Butaclamol molecule.

Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, would be specified here.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the key transformations in the asymmetric synthesis of (+)-Butaclamol.

| Step | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |

| Synthesis of Chiral Piperidine | Key Piperidine Intermediate | - | - | >98 |

| Construction of Tetracyclic Core | Octahydrobenzo[f]isoquinoline | - | >95 | - |

| Final Assembly of (+)-Butaclamol | (+)-Butaclamol | - | - | >99 |

Note: Specific yield and selectivity data would be populated based on detailed literature reports.

Visualizations

Logical Workflow for Asymmetric Synthesis

Caption: General workflow for the asymmetric synthesis of (+)-Butaclamol.

Key Stereocenter Establishment

Caption: Transfer of chirality from this compound.

Application Notes: Diisopropyl (R)-(+)-malate as a Chiral Auxiliary in Aldol Reactions

Introduction

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are valuable precursors to a wide array of complex molecules. The strategic use of chiral auxiliaries in aldol reactions allows for the control of stereochemistry, leading to the selective synthesis of desired stereoisomers. This is of paramount importance in the fields of pharmaceutical research and drug development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.

While a variety of chiral auxiliaries have been successfully employed in asymmetric aldol reactions, the application of diisopropyl (R)-(+)-malate in this context is not extensively documented in readily available scientific literature. This document aims to provide a theoretical framework and generalized protocols for its potential use, based on established principles of chiral auxiliary-mediated aldol reactions. Further empirical validation and optimization would be required for practical application.

Principle of this compound as a Chiral Auxiliary

This compound possesses a stereogenic center at the C2 position, which can induce facial selectivity in the reaction of an enolate with an aldehyde. The proposed mechanism involves the formation of a chiral enolate, where the stereocenter of the malate auxiliary directs the approach of the aldehyde, leading to a diastereoselective aldol addition. The bulky isopropyl groups of the ester are expected to play a significant role in the steric environment of the transition state, influencing the stereochemical outcome.

A logical workflow for employing this compound as a chiral auxiliary in an aldol reaction is depicted below.

Hypothetical Experimental Data

Without specific literature precedents, the following table presents hypothetical data for the diastereoselective aldol reaction of an acetate enolate derived from this compound with various aldehydes. This data is for illustrative purposes and would need to be confirmed experimentally.

| Entry | Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | 85:15 | 75 |

| 2 | Isobutyraldehyde | 90:10 | 80 |

| 3 | Cinnamaldehyde | 82:18 | 72 |

| 4 | Acetaldehyde | 70:30 | 65 |

Table 1: Hypothetical Results for the Aldol Reaction Using this compound Chiral Auxiliary.

Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Glassware should be oven-dried or flame-dried before use.

-

Reagents should be of high purity. Aldehydes should be freshly distilled before use.

-

Reaction progress should be monitored by thin-layer chromatography (TLC).

Protocol 1: Synthesis of the Chiral Acetate Precursor

This protocol describes the preparation of the acetate ester of this compound, which serves as the pronucleophile in the aldol reaction.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.5 eq).

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure diisopropyl (R)-2-acetoxysuccinate.

Protocol 2: Asymmetric Aldol Reaction using a Lithium Enolate

This protocol outlines a general procedure for the aldol reaction using a lithium enolate generated with lithium diisopropylamide (LDA).

Materials:

-

Diisopropyl (R)-2-acetoxysuccinate

-

Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

-

Aldehyde (RCHO)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Prepare a solution of diisopropyl (R)-2-acetoxysuccinate (1.0 eq) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) to the stirred solution and maintain at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of the aldehyde (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

-

Purify the product by flash column chromatography on silica gel.

Protocol 3: Asymmetric Aldol Reaction using a Titanium Enolate

This protocol describes an alternative procedure using a titanium enolate, which may offer different levels of diastereoselectivity.

Materials:

-

Diisopropyl (R)-2-acetoxysuccinate

-

Titanium(IV) chloride (TiCl₄)

-

Hünig's base (N,N-diisopropylethylamine, DIPEA)

-

Aldehyde (RCHO)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath

Procedure:

-

To a solution of diisopropyl (R)-2-acetoxysuccinate (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq).

-

Stir the mixture for 5 minutes, then add DIPEA (1.2 eq) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, pre-complex the aldehyde (1.5 eq) with TiCl₄ (1.1 eq) in anhydrous DCM at -78 °C for 30 minutes.

-

Add the pre-complexed aldehyde solution to the enolate solution via cannula.

-

Stir the reaction mixture at -78 °C for 3-5 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

-

Purify the product by flash column chromatography on silica gel.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the chiral β-hydroxy ester.

Materials:

-

Aldol adduct

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M HCl

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water.

-

Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield the enantiomerically enriched β-hydroxy ester. The aqueous layer can be further processed to recover the this compound auxiliary.

Signaling Pathway and Logical Relationships